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Compound of Interest

Compound Name: AER-271

Cat. No.: B1664391 Get Quote

Product Name: AER-271 Catalogue Number: HY-115460 (MedChemExpress)[1] Target:

Aquaporin-4 (AQP4)[1][2][3]

Disclaimer: This document is intended for research purposes only. The information provided is

based on published preclinical studies and should not be considered as clinical advice. All

animal experiments must be conducted in accordance with institutional and national guidelines

and require approval from an Institutional Animal Care and Use Committee (IACUC) or

equivalent ethics board.

Introduction
AER-271 is a water-soluble phosphonate prodrug that is converted in vivo by endogenous

phosphatases to its active form, AER-270.[4] AER-270 is a potent inhibitor of the Aquaporin-4

(AQP4) water channel. AQP4 is the primary route for water movement into the central nervous

system during ischemic conditions, and its inhibition has been shown to be a promising

therapeutic strategy for reducing cerebral edema. In rat models, AER-271 has demonstrated

neuroprotective effects by reducing brain edema, inflammation, and apoptosis in conditions

such as radiation-induced brain injury (RIBI) and asphyxial cardiac arrest.

Mechanism of Action
AER-271 exerts its effect by inhibiting AQP4, thereby preventing the influx of water into the

brain parenchyma that leads to cytotoxic edema. Studies in a rat model of RIBI have shown

that AER-271's protective effects are also associated with the inhibition of the JAK2/STAT3
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signaling pathway. By inhibiting AQP4, AER-271 reduces astrocyte activation, attenuates the

release of inflammatory cytokines, maintains the integrity of the blood-brain barrier (BBB), and

decreases apoptosis.
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Caption: AER-271 Mechanism of Action.

Recommended Dosage in Rats
Preclinical studies have consistently used a therapeutic dose of 5 mg/kg in Sprague-Dawley

rats. This dosage has been shown to be effective in reducing cerebral edema and improving

neurological outcomes. Administration can be performed via intraperitoneal (IP) or intravenous

(IV) injection.

Dosing Regimens from Preclinical Studies
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Study Type Rat Strain Dosage
Administrat
ion Route

Dosing
Schedule

Reference

Asphyxial

Cardiac

Arrest

Sprague-

Dawley (P16-

18)

5 mg/kg IV or IP

Two bolus

doses at 0

and 60 mins

post-

resuscitation

Asphyxial

Cardiac

Arrest

Sprague-

Dawley (P16-

18)

5 mg/kg IP

load + 0.08

mg/h

IP +

Continuous

Infusion

Loading dose

at

resuscitation,

followed by

infusion

Radiation-

Induced Brain

Injury

Sprague-

Dawley
5 mg/kg Not specified

Daily for 7

days post-

radiation

Pharmacokinetic Data (AER-270)
After administration of AER-271, the active drug, AER-270, reaches therapeutic levels rapidly.

Parameter
Administration
Route

Value (Mean ±
SEM)

Time Point Reference

Plasma

Concentration

IV (5 mg/kg

bolus x2)
~800 ng/mL 15 min

Plasma

Concentration

IP (5 mg/kg

bolus x2)
~600 ng/mL 15 min

Plasma

Concentration

IP (Edema

Cohort)

726.16 ± 114.22

ng/mL
180 min

Experimental Protocols
Preparation of AER-271 Stock Solution
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This protocol is based on the methodology described for a rat model of radiation-induced brain

injury.

Reconstitution: Dissolve AER-271 powder (e.g., from MedChemExpress, HY-115460) in a

diluent consisting of 10% dimethyl sulfoxide (DMSO) and 90% saline.

Stock Concentration: To create a stock solution of 2.5 mg/mL, dissolve the required amount

of AER-271 in 20 mL of the diluent.

Storage: Aliquot the stock solution and store at -80°C for long-term use (up to 2 years).

Working Solution: Before each experiment, thaw a stock aliquot and dilute it with saline

(0.9% NaCl) to a final concentration of 0.25 mg/mL. This working solution will have a final

DMSO concentration of 1.0%, which has been determined to have no significant

experimental effect.

Administration Protocol in a Rat RIBI Model
This protocol outlines the key steps for evaluating AER-271 in a radiation-induced brain injury

model in Sprague-Dawley rats.
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Experimental Setup

Procedure

Analysis (Day 7)

Acquire Sprague-Dawley Rats

Acclimatize Animals

Randomize into Groups:
1. Sham

2. AER-271
3. IR (Radiation)
4. IR + AER-271

Anesthetize Rats
(e.g., 1% pentobarbital, 50 mg/kg)

Whole-Brain Irradiation
(20Gy X-rays, 2Gy/min)
Body shielded with lead.

Administer AER-271 (5 mg/kg)
or Vehicle Daily

Euthanize and Collect Brain Tissue

Perform Analyses:
- Brain Water Content (Edema)

- Western Blot (AQP4, p-JAK2/STAT3)
- Immunofluorescence (GFAP, Caspase-3)

- H&E Staining
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Caption: Workflow for Rat RIBI Study.
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Animal Model: Use male Sprague-Dawley rats. All procedures must be approved by an

ethics committee.

Grouping: Randomly divide rats into four groups: (1) Sham, (2) AER-271 alone, (3)

Irradiation (IR), and (4) IR + AER-271.

Anesthesia and Irradiation: Anesthetize the rats (e.g., 1% pentobarbital at 50 mg/kg). Fix the

animal in a prone position, shielding the body with lead to expose only the brain. Deliver a

single 20Gy dose of X-rays using a medical linear accelerator at a rate of 2Gy/min.

Drug Administration: Following irradiation, administer AER-271 (5 mg/kg) or vehicle to the

respective groups daily for the duration of the experiment (e.g., 7 days).

Endpoint Analysis: On the designated day post-irradiation (e.g., day 7), euthanize the

animals and collect brain tissue for analysis.

Cerebral Edema: Measure brain water content using the wet-dry weight method.

Protein Expression: Use Western blot to quantify the expression of AQP4, GFAP, p-JAK2,

and p-STAT3.

Cellular Analysis: Use immunofluorescence staining to assess astrocyte activation (GFAP)

and apoptosis (Cleaved Caspase-3).

Histology: Perform H&E staining to observe morphological changes.

Expected Outcomes
In the rat RIBI model, treatment with AER-271 is expected to:

Reduce Cerebral Edema: Significantly decrease brain water content compared to the

irradiated, vehicle-treated group.

Inhibit AQP4 Expression: Downregulate the radiation-induced overexpression of AQP4

protein.

Attenuate Neuroinflammation: Reduce the number of activated astrocytes (GFAP-positive

cells) and inhibit the phosphorylation of the JAK2/STAT3 pathway.
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Decrease Apoptosis: Lower the number of apoptotic cells (Cleaved Caspase-3 positive) in

the brain tissue.

Preserve BBB Integrity: Maintain the integrity of the blood-brain barrier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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